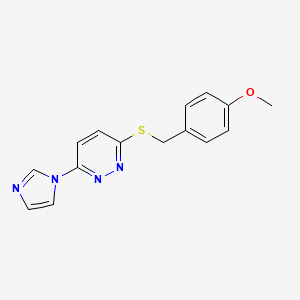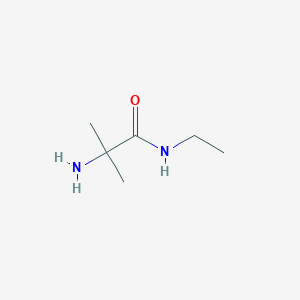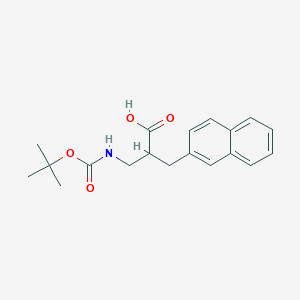![molecular formula C15H9Cl2NS B2651531 2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole CAS No. 338415-37-5](/img/structure/B2651531.png)
2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole” is a complex organic molecule. It contains a total of 34 atoms, including 11 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, 1 Sulfur atom, and 2 Chlorine atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using the Cahn-Ingold-Prelog (CIP) rules, which are often used to name alkene isomers. The E-Z system, based on the CIP rules, can be used to analyze the two groups at each end of the double bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using the E-Z system for naming alkenes, which is based on the Cahn-Ingold-Prelog (CIP) rules .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Research indicates that derivatives of benzothiazole, including structures similar to 2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole, show antimicrobial and antifungal activities. For instance, certain synthesized compounds incorporating the benzothiazole moiety exhibited variable and modest activity against strains of bacteria and fungi. These compounds were synthesized by condensing acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, forming amide derivatives (Patel, Agravat, & Shaikh, 2011). Additionally, a series of benzothiazole derivatives demonstrated potent and selective antitumor properties in vitro and in vivo, indicating potential applications in cancer therapy (Mortimer et al., 2006).
Photochromic Properties
Benzothiazole derivatives are known for their photochromic properties, which could have applications in materials science. For example, certain 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives, which are structurally related to benzothiazoles, displayed thermally irreversible and fatigue-resistant photochromic properties. These derivatives underwent reversible photocyclization, leading to stable, colored closed-ring forms, suggesting their use in smart materials and sensors (Uchida, Nakayama, & Irie, 1990).
Photophysical and Fluorescence Applications
Benzothiazole-based compounds are also noted for their photophysical properties. Some compounds exhibited fluorescence due to dual emission from different excited states, which could be leveraged in the development of optical materials and sensing technology. The compounds' role as singlet-oxygen sensitizers was also noted, indicating potential use in photo-oxidation processes (Amati et al., 2010).
Corrosion Inhibition
Some benzothiazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals in acidic environments. The adsorption of these compounds on metal surfaces was investigated, revealing significant corrosion resistance, which could be beneficial in industrial applications, such as in coatings and protective layers for metals (Salarvand et al., 2017).
Direcciones Futuras
The future directions for research on “2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, research could focus on potential applications and uses of this compound .
Propiedades
IUPAC Name |
2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NS/c16-11-5-3-4-10(15(11)17)8-9-14-18-12-6-1-2-7-13(12)19-14/h1-9H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRYSJCVIHTFOY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2651456.png)


![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651467.png)


